Methyl 2-(3,4-difluorophenyl)propanoate
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Overview
Description
Methyl 2-(3,4-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is an ester derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluorophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 3,4-difluorophenylpropanoic acid is reacted with methyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,4-Difluorophenylpropanoic acid.
Reduction: 3,4-Difluorophenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,4-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(3,4-difluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorophenyl)propanoate
- Methyl 2-(3-fluorophenyl)propanoate
- Methyl 2-(2,4-difluorophenyl)propanoate
Uniqueness
Methyl 2-(3,4-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Biological Activity
Methyl 2-(3,4-difluorophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H12F2O2 and a molecular weight of approximately 220.21 g/mol. The compound features a methyl ester functional group and a difluorophenyl substituent, which are critical to its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H12F2O2 |
Molecular Weight | 220.21 g/mol |
Functional Groups | Methyl ester, difluorophenyl |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Compounds with similar structures have been shown to target specific enzymes, such as carbonic anhydrase II, which plays a role in physiological processes including respiration and acid-base balance.
Enzyme Interactions
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Substrate Activity : The compound may also serve as a substrate for enzymes that facilitate biochemical reactions related to amino acid metabolism.
Cellular Effects
Research indicates that this compound can influence cellular processes such as:
- Cell Signaling : Modulation of pathways involved in cell growth and differentiation.
- Gene Expression : Alterations in gene expression patterns due to enzyme interactions.
Dosage Effects in Animal Models
Studies have demonstrated that the effects of this compound vary with dosage:
- Low Doses : Beneficial effects such as enhanced enzyme activity.
- High Doses : Potential toxicity or adverse effects on metabolic functions.
Case Studies and Research Findings
- Synthesis and Characterization : A study highlighted the synthesis of this compound as a precursor for biologically active compounds, emphasizing its role in drug development.
- Pharmacological Applications : Research indicates potential applications in treating diseases due to its structural features that influence biological activity .
- Interaction Studies : Future studies using molecular docking techniques are recommended to elucidate the detailed mechanisms of action and binding affinities with biological targets.
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
methyl 2-(3,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
InChI Key |
OGEBBTCUCBIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)C(=O)OC |
Origin of Product |
United States |
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